molecular formula C13H14N2O2 B12984393 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B12984393
M. Wt: 230.26 g/mol
InChI Key: PIKNYDOYLMKVOJ-UHFFFAOYSA-N
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Description

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzaldehyde derivative. One common method includes the reaction of 3,5-dimethylpyrazole with 4-formylbenzoic acid in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzoic acid.

    Reduction: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzoic acid

Uniqueness

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to its methoxy linkage, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methoxy]benzaldehyde

InChI

InChI=1S/C13H14N2O2/c1-10-7-11(2)15(14-10)9-17-13-5-3-12(8-16)4-6-13/h3-8H,9H2,1-2H3

InChI Key

PIKNYDOYLMKVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC2=CC=C(C=C2)C=O)C

Origin of Product

United States

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